Diphenylphosphinic Anhydride
Overview
Description
Diphenylphosphinic Anhydride is a chemical compound with the molecular formula C24H20O3P2 and a molecular weight of 418.36 . It is typically found in the form of a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Diphenylphosphinic Anhydride can be represented by the InChI key: BEQVQKJCLJBTKZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Diphenylphosphinic Anhydride has a melting point of 146°C and a predicted density of 1.28±0.1 g/cm3 .
Scientific Research Applications
Solid-Phase Peptide Synthesis : Diphenylphosphinic mixed anhydrides have shown efficacy in solid-phase peptide synthesis. They were successfully used for the preparation of amino-terminal fragments of peptides like Bombesin. This method demonstrated rapid and efficient acylation without any disproportionation or incorrect pathway opening (Galpin & Robinson, 1984).
Peptide Synthesis Evaluation : Diphenylphosphinic carboxylic mixed anhydrides, formed in situ from Nα-protected amino acids and diphenylphosphinic chloride, have been critically evaluated in peptide synthesis. Their formation and aminolysis rates were monitored using 31P NMR spectroscopy (Ramage et al., 1985).
Glycosylation Promoter System : Diphenylsulfoxide, when combined with triflic anhydride, forms a potent thiophilic glycosylation promoter system, capable of activating disarmed thioglycosides. This system was used successfully in chemoselective glycosylation sequences (Codée et al., 2003).
N-Methylated Peptide Synthesis : The diphenylphosphinic mixed anhydride procedure was utilized for synthesizing N-methylated peptides. This method demonstrated no racemization when urethane protection was used, making it a valuable tool in peptide assembly (Galpin, Mohammed, & Patel, 1988).
Phosphinic Anhydrides in Oxidation Reactions : Diphenylphosphinic anhydride was formed with good yield during the oxidation of tetraphenyldiphosphine dioxide with peroxybenzoic acid. This study provided insights into the reactivity and potential applications of phosphinic anhydrides in various chemical reactions (Emoto, Okazaki, & Inamoto, 1973).
Formation of Phosphinine Oxides : The reaction involving diphenylphosphine oxide or dialkyl phosphites with certain compounds led to the formation of phosphinine oxides, illustrating the diverse reactivity and utility of phosphinic anhydrides in synthetic chemistry (Keglevich, Sipos, Imre, Ludányi, Szieberth, & Tőke, 2002).
Lead Ion Detection : Diphenylphosphinic anhydride has been used as an ionophore in Pb(2+)-selective membrane electrodes. This application demonstrates its potential in environmental and analytical chemistry for detecting lead ions (Xu & Katsu, 2000).
- phosphine and diphenylphosphinite derivatives of sugars, synthesized using diphenylphosphinic anhydride, have been applied in homogeneous asymmetric hydrogenation. This highlights the versatility of diphenylphosphinic anhydride in facilitating complex chemical reactions (Yamashita, Hiramatsu, Yamada, Suzuki, & Inokawa, 1982).
Safety And Hazards
Future Directions
Phosphate esters and anhydrides, such as Diphenylphosphinic Anhydride, are present in important biomolecules. Therefore, the chemistry of a biomaterial directly contributes to its interaction with biological environments . Future research may focus on how these interactions can be manipulated for various applications.
properties
IUPAC Name |
[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYANNRWHXQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346523 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphinic Anhydride | |
CAS RN |
5849-36-5 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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